molecular formula C9H9N3O B2907402 7-amino-1H-indole-2-carboxamide CAS No. 1193387-65-3

7-amino-1H-indole-2-carboxamide

Cat. No. B2907402
CAS RN: 1193387-65-3
M. Wt: 175.191
InChI Key: OZLMAEFEAGGQBJ-UHFFFAOYSA-N
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Description

7-amino-1H-indole-2-carboxamide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is used for research purposes .


Synthesis Analysis

The synthesis of indole-2-carboxamides, such as 7-amino-1H-indole-2-carboxamide, has been the subject of many studies . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The InChI code for 7-amino-1H-indole-2-carboxamide is 1S/C9H9N3O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,10H2,(H2,11,13) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .


Physical And Chemical Properties Analysis

7-amino-1H-indole-2-carboxamide is a powder that should be stored at room temperature . The predicted boiling point is approximately 556.9°C at 760 mmHg, and the predicted density is approximately 1.4 g/cm3 .

Scientific Research Applications

Antiviral Activity

7-Amino-1H-indole-2-carboxamide: derivatives have been studied for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses . The ability to inhibit viral replication makes these compounds valuable in the development of new antiviral drugs.

Anti-inflammatory Properties

Indole derivatives, including 7-amino-1H-indole-2-carboxamide , are known to possess anti-inflammatory activities. This makes them potential candidates for the treatment of chronic inflammatory diseases .

Anticancer Potential

The indole nucleus is a common structure found in many synthetic drug molecules with anticancer properties7-Amino-1H-indole-2-carboxamide derivatives can bind with high affinity to multiple receptors, which may be beneficial in cancer therapy .

Enzyme Inhibition

These compounds have been identified as strong enzyme inhibitors. They can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity. This property is significant for the development of drugs targeting specific enzymes .

Treatment of Ulcerative Colitis

Research has discovered 1H-indole-2-carboxamide derivatives as potent inhibitors of ASK1, a protein kinase involved in the pathogenesis of ulcerative colitis. This suggests that 7-amino-1H-indole-2-carboxamide could be used in the treatment of this condition .

Antimicrobial Effects

Indole derivatives are also explored for their antimicrobial effects, which include combating bacterial and fungal infections. The structural features of 7-amino-1H-indole-2-carboxamide make it a suitable scaffold for developing new antimicrobial agents .

Safety and Hazards

The safety information for 7-amino-1H-indole-2-carboxamide includes several hazard statements, such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

7-amino-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,10H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLMAEFEAGGQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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